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Giris

Sirtuin 6 (SIRT6) ve Poli (ADP-riboz) polimeraz (PARP), genomik bitinligin korunmasinda ve
kanser biyolojisinde merkezi roller oynayan iki 6nemli enzimdir. SIRT6, bir yandan DNA
onarimini tesvik ederek bir timaor baskilayici olarak islev gorurken, diger yandan belirli kanser
turlerinde onkojenik 6zellikler de sergileyebilmektedir. PARP inhibitorleri ise, 6zellikle BRCA1/2
gibi homolog rekombinasyon onarim yolaklarinda kusurlu olan timorlerde sentetik letaliteyi
tetikleyerek etkili bir anti-kanser stratejisi olarak kendilerini kanitlamistir.

Bu kilavuz, spesifik bir SIRT6 aktivatort olan 12q ile PARP inhibitorlerinin kombinasyonunu,
potansiyel etkilesimlerini ve bu tir bir birlesik tedavinin ardindaki mantigi objektif bir sekilde
degerlendirmeyi amaclamaktadir. Sunulan veriler, mevcut literatirdeki mekanik anlayislara ve
standart deneysel protokollere dayanmaktadir.

Etki Mekanizmalari ve Sinyal Yolaklari

SIRT6 ve PARP'nin bireysel rolleri, potansiyel bir kombine tedavinin temelini anlamak igin kritik
Oneme sahiptir.

SIRT6'nin Roll:
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SIRT6, NAD+ bagiml bir deasetilaz ve mono-ADP-ribosiltransferazdir. Baslica fonksiyonlari
arasinda DNA cift zincir kiriklarinin (DSB) onarimini tesvik etmek yer alir. Oksidatif stres altinda
SIRT6, PARPL1'i mono-ADP-ribozile ederek aktive eder, bu da PARP1'in poli-ADP-ribozilasyon
aktivitesini ve dolayisiyla DNA onarimini artirir. Bu, iki protein arasinda DNA onariminda
sinerjistik bir iliski oldugunu gostermektedir. Ancak SIRT6'nin kanserdeki roll iki yonludar; hem
tumor baskilayici hem de onkojen olarak hareket edebilir.[1][2] BazI kanserlerde SIRT6'nin
artan aktivitesi, kanser hicrelerinin hayatta kalmasini ve DNA hasarina karsi direncini artirabilir.

[2][3]
PARP inhibitorlerinin Roli:

PARP1, DNA tek zincir kiriklarinin (SSB) onariminda kilit bir oyuncudur. PARP inhibitorleri,
PARP1'in katalitik aktivitesini bloke eder ve daha da 6nemlisi, PARP1'I DNA'ya "hapseder". Bu
hapsolmus PARP-DNA kompleksleri, DNA replikasyonu sirasinda karsilasildiginda onarimi zor
olan cift zincir kiriklarina yol agcar. Homolog rekombinasyon (HR) onarim mekanizmasi saglam
olan hicreler bu hasari onarabilirken, BRCA1/2 gibi HR genlerinde mutasyon tasiyan kanser
hiicreleri bu hasari onaramaz ve hicre 6lumuyle (sentetik letalite) sonuclanir.

Asagidaki DOT dilindeki diyagram, SIRT6 ve PARP1 arasindaki temel etkilesimi ve PARP
inhibitorlerinin bu sireci nasil etkiledigini gostermektedir.
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Sekil 1: SIRT6 ve PARP1'in DNA hasari yanitindaki etkilesimi.

Potansiyel Etkilesimler: Sinerji mi, Antagonizma mi?

SIRT6 aktivatori 12qg ve bir PARP inhibitérinin kombinasyonu, ilk bakista celiskili bir yaklasim
gibi gorunebilir. SIRT6E'y1 aktive etmek PARP1'i ve dolayisiyla DNA onarimini tesvik ederken,
PARP inhibitorleri tam tersi bir etki yaratir. Bu durum, potansiyel etkilesimlerin kanser tirt ve
hiicresel baglam gibi faktorlere baglh olarak karmasik olabilecegini dustindirmektedir.

» Antagonistik Etki Potansiyeli: DNA onariminin kritik oldugu senaryolarda, SIRT6 aktivasyonu
PARP inhibitorlerinin etkinligini azaltabilir. Aktif SIRT6, PARP1'i uyararak DNA onarimini
guclendirir ve PARP inhibitorlerinin neden oldugu sentetik letalite etkisini potansiyel olarak
ortadan kaldirabilir.
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e Baglam Bagimh Sinerji Potansiyeli: SIRT6'nin DNA onarimi digindaki rolleri, bu kombinasyon
icin farkli bir bakis acisi sunabilir. SIRT6, metabolizma, inflamasyon ve apoptoz gibi sirecleri
de diizenler.[4] Ornegin, bir SIRT6 aktivatoriniin, PARP inhibitdriine direncli kanser
hicrelerini baska bir mekanizma Uzerinden (6rne@in metabolik stresi artirarak) hedeflenebilir
hale getirmesi teorik olarak mimkundur. SIRT6'nin bazi kanserlerde apoptozu tetikledigi
bilinmektedir. Bu pro-apoptotik etkinin, PARP inhibitorlerinin sitotoksik etkisiyle birleserek
sinerjistik bir sonu¢c dogurma potansiyeli bulunmaktadir.

Su anki literatirde, SIRT6 aktivatori 12g ve PARP inhibitdrlerinin kombinasyonunu dogrudan
arastiran yayinlanmis bir deneysel veri bulunmamaktadir. Bu nedenle, bu kombinasyonun
etkinligi buyuk olctide teorik ve spekilatif dizeydedir.

Karsilastirmali Deneysel Veriler

Asagidaki tablolar, SIRT6 aktivatorlerinin ve PARP inhibitorlerinin gesitli kanser hiicre hatlar
Uzerindeki bireysel etkilerini 6zetleyen temsili verileri sunmaktadir. Kombinasyon tedavisine
iliskin veriler mevcut degildir.

Tablo 1: Cesitli Kanser Hiicre Hatlarinda SIRT6 Aktivatorlerinin Etkinligi
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. Kanser . Gozlemlene IC50 Degeri
Hiicre Hatti L Ajan . Kaynak
Tari n Etki (uM)
Hicre
blylmesinin
inhibisyonu,
Apoptoz
) Pop ) Chen X, et al.
PANC-1 Pankreas 12q indUksiyonu, 4.43
(2020)
G2 fazinda
hiicre
dongusi
durmasi
Hucre
o Chen X, et al.
BXPC-3 Pankreas 12q biyltmesinin 8.27
S (2020)
inhibisyonu
Hicre
proliferasyon Screening of
unun SIRT6
SKBR3 Meme 4H-kromen azalmasi, >100 inhibitors and
Hicre activators
donglsinin (2021)
durmasi
Hicre
proliferasyon Screening of
unun SIRT6
Hs578T Meme 4H-kromen azalmasi, ~100 inhibitors and
Hicre activators
doénglsunin (2021)
durmasi

Tablo 2: Cesitli Kanser Hiicre Hatlarinda PARP inhibitorlerinin Etkinligi (BRCA Mutant ve Wild-

Type)
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. BRCA . Gozlemlene IC50 Degeri
Hiicre Hatti Ajan . Kaynak
Durumu n Etki (uM)
Hicre
BRCA2 ] . o
CAPAN-1 Olaparib canlihginin 0.01 Temsili Veri
mutant
azalmasi
Hucre
MDA-MB-231  BRCA wt Olaparib canhhginin 10-20 Temsili Veri
azalmasi
Hicre
OVCAR-8 BRCA wt Rucaparib canhhginin 5-15 Temsili Veri
azalmasi
Htcre
BRCA1l ) ) . o
UwWB1.289 Niraparib canlihginin <0.01 Temsili Veri
mutant
azalmasi

Anahtar Deneyler Icin Protokoller

Bu boélimde, SIRT6 aktivatorleri ve PARP inhibitdrlerinin tek baslarina veya kombinasyon
halinde hiicresel etkilerini degerlendirmek icin kullanilabilecek standart deneysel protokoller
sunulmaktadir.

Hiicre Canliligi Deneyi (MTT Testi)

Bu test, metabolik olarak aktif hiicrelerin mitokondriyal dehidrogenaz enzimlerinin, sari renkli
tetrazolyum tuzu MTT'yi (3-(4,5-dimetiltiazol-2-il)-2,5-difeniltetrazolyum bromid) mor renkli
formazan kristallerine indirgemesi prensibine dayanir. Olusan formazan miktari, canl hicre
sayisl ile dogru orantihdir.

Materyaller:
e 96 kuyucuklu hicre kilturt plakasi
o Test edilecek hicre hatlari

e Hucre kalturt besiyeri (6rn. DMEM, %10 FBS ile desteklenmis)
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e MTT c¢Ozeltisi (5 mg/mL PBS iginde)

e COzicl (6rn. DMSO)

e Cok kanall pipet, mikroplaka okuyucu (570 nm)
Protokol:

e Hucreleri 96 kuyucuklu bir plakaya ekin (6rn. 5x103 hiicre/kuyucuk) ve 24 saat boyunca
37°C, %5 CO2'li bir inkUibatérde inkiibe edin.

e Hucreleri, istenen konsantrasyonlarda SIRT6 aktivatori 12q, PARP inhibitori veya her
ikisinin kombinasyonu ile muamele edin. Bir kontrol grubu olarak ¢éztci (6rn. DMSO)
kullanin.

o Plakayi 48-72 saat boyunca inkiibe edin.

« inkiibasyon siiresinin sonunda, her kuyucuga 20 puL MTT ¢ozeltisi ekleyin ve 2-4 saat daha
inkiibe edin.

» Besiyerini dikkatlice ¢ikarin ve olusan formazan kristallerini g6zmek icin her kuyucuga 150 pL
DMSO ekleyin.

» Plakaysi, kristaller tamamen ¢6zunene kadar hafifce ¢alkalayin.

e Absorbansi bir mikroplaka okuyucuda 570 nm'de 6l¢un.

e Hucre canlihgi ytzdesini, muamele gérmemis kontrol hiicrelerine gére hesaplayin.
Apoptoz Tespiti (Annexin V/IPropidium lodide (PI) Akis

Sitometrisi)

Bu yontem, apoptozun erken evrelerinde hicre zarinin dis yizeyine ¢ikan fosfatidilserini (PS)
tespit etmek icin floresanla isaretlenmis Annexin V kullanir. Propidium lodide (PI), zar buatinlagu
bozulmus gec¢ apoptotik veya nekrotik hiicreleri boyar.

Materyaller:
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6 kuyucuklu hticre kultirt plakasi

Test edilecek bilesikler

Akis sitometresi

Annexin V-FITC Apoptosis Detection Kit (iceriginde Annexin V-FITC, PI ve 1X Baglanma
Tamponu bulunur)

PBS (Fosfat Tamponlu Salin)

Protokol:

Hucreleri 6 kuyucuklu plakalara ekin ve istenen bilesiklerle muamele edin.

« inkiibasyon sonrasi, hem yapisik hem de yiizen hiicreleri toplayin.

o Hucreleri soguk PBS ile iki kez yikayin ve 500 x g'de 5 dakika santrifiij edin.

e Hucre pelletini 100 pL 1X Baglanma Tamponu i¢cinde yeniden stispanse edin.

e 5 puL Annexin V-FITC ve 5 pL PI ¢ozeltisi ekleyin.

o Tupleri yavasca karistirin ve karanlikta, oda sicakhginda 15 dakika inkiibe edin.
e Hiucrelere 400 pL 1X Baglanma Tamponu ekleyin.

o Numuneleri bir saat iginde akis sitometresi ile analiz edin.

Asagidaki diyagram, apoptoz tespiti icin deneysel is akisini gbstermektedir.

Hucreleri Topla Baglanma Tamponunda Annexin V-FITC ve Pl Karanlikta
ve Yika Suspanse Et ile Boya Inkiibe Et

\

\ 4

Click to download full resolution via product page

Sekil 2: Annexin V/PI akis sitometrisi deneyi is akisl.
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DNA Hasari Degerlendirmesi (Kuyruklu Yildiz (Comet)
Testi)

Bu test, tek hiicrelerdeki DNA kiriklarini gorsellestirmek ve dlgmek icin kullanilan hassas bir

yontemdir. Hasarli DNA, elektroforez sirasinda bir kuyruklu yildiza benzer bir yapi olusturur.

Materyaller:

Mikroskop lamlari (6nceden kaplanmis)

Dusuk erime noktali agaroz (LMA)

Lizis gozeltisi

Alkali elektroforez tamponu

Notralizasyon tamponu

DNA boyasi (6rn. Etidyum Bromur veya SYBR Green)

Floresan mikroskobu ve goruntu analiz yazilimi

Protokol:

Test bilesikleri ile muamele edilmis hicreleri toplayin.

Hucreleri yaklasik 1x103 hiicre/mL konsantrasyonunda soguk PBS iginde stispanse edin.
Hucre suspansiyonunu 37°C'deki erimis LMA ile 1:10 oraninda karistirin.

Karisimi hizla 6nceden kaplanmis bir lam tzerine yayin ve jelin katilagsmasi igin buza koyun.
Lamlari 4°C'de en az 1 saat boyunca lizis ¢ozeltisine daldirin.

Lamlar alkali elektroforez tamponunda 20-40 dakika bekleterek DNA'nin ¢zulmesini

saglayin.

Yaklasik 25V ve 300mA'da 20-30 dakika boyunca elektroforez uygulayin.
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e Lamlari n6tralizasyon tamponu ile yikayin.
e Lamlari uygun bir DNA boyasi ile boyayin.

o Floresan mikroskobu altinda goéruntileyin ve kuyruk momentini dlgmek icin bir gorintl analiz
yazilimi kullanin.

Sonuc¢ ve Gelecek Perspektifleri

SIRT6 aktivatoriu 12q ve PARP inhibit6rlerinin kombinasyonu, mekanik olarak zit rolleri
nedeniyle karmasik ve baglama 6zgu etkilesimler sunma potansiyeline sahip, heniiz
kesfedilmemis bir terapdtik alandir. DNA onarimindaki antagonistik potansiyel bariz olsa da,
SIRT6'nin metabolizma ve apoptoz gibi diger hiicresel sureglerdeki rolleri, sinerjistik anti-
kanser etkileri icin beklenmedik firsatlar sunabilir.

Bu kombinasyonun potansiyelini tam olarak anlamak igin, farkli genetik ge¢gmislere (6zellikle
DNA onarim yollarinda) sahip ¢esitli kanser hiicre hatlarinda kapsamli in vitro ¢calismalara
acilen ihtiyac vardir. Bu tlr calismalar, hiicre canliligi, apoptoz, hiicre déngtsiu ve DNA hasari
tzerindeki birlesik etkileri degerlendirmelidir. Elde edilecek veriler, bu alisiimadik
kombinasyonun belirli kanser alt tipleri icin rasyonel bir tedavi stratejisi olup olmayacagini
belirlemede kritik olacaktir. Bu kilavuz, bu tir arastirmalarin tasarimi ve yartttlmesi igin temel
bir cerceve sunmaktadir.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Degerlendirme Kilavuzu: SIRT6 Aktivatdri 12q ve
PARP inhibitérlerinin Kombinasyonu]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11929711#evaluating-the-combination-of-sirt6-
activator-12g-and-parp-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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